![molecular formula C17H14ClNO4 B5665457 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid](/img/structure/B5665457.png)
2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid
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Overview
Description
Introduction 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid is a compound with potential applications in various fields due to its unique chemical structure. This compound belongs to a class of organic compounds known for their diverse chemical and physical properties.
Synthesis Analysis The synthesis of compounds similar to 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylic acid involves multiple steps, starting from basic aromatic compounds and proceeding through reactions like condensation, polymerization, and functionalization. The synthesis process is often guided by the desired chemical structure and properties of the final compound (Liu et al., 2009).
Molecular Structure Analysis The molecular structure of similar compounds is characterized by the presence of aromatic rings, substituted groups, and acrylic acid moiety. These structural features significantly influence the compound's chemical behavior and interactions. Advanced techniques like X-ray crystallography are used for structural determination and analysis (Chenna et al., 2008).
Chemical Reactions and Properties These compounds participate in various chemical reactions, including polymerization, condensation, and aminolysis. The presence of functional groups like acrylic acid and substituted aromatic rings facilitates diverse chemical transformations and interactions with other molecules. These reactions are crucial for modifying the compound for specific applications (Upreti et al., 1996).
Physical Properties Analysis The physical properties of such compounds are influenced by their molecular structure. Factors like molecular weight, solubility, and melting point are critical in determining the compound's suitability for different applications. Analytical techniques like NMR and IR spectroscopy are commonly used for the physical characterization of these compounds (Abdulla et al., 2013).
Chemical Properties Analysis The chemical properties, such as reactivity, stability, and interaction with other substances, are shaped by the compound's functional groups and overall molecular architecture. Studies on similar compounds have shown that modifications at the molecular level can significantly alter their chemical behavior and potential applications (Xie Bing, 2007).
properties
IUPAC Name |
(E)-2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-23-12-8-6-11(7-9-12)10-15(17(21)22)19-16(20)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20)(H,21,22)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZFUYXERIPXAS-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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